N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
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Overview
Description
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of dichloromethane as a solvent and triethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential anticancer properties, it is being studied for use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, preventing its replication and transcription, which is crucial for its antimicrobial and anticancer activities . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .
Comparison with Similar Compounds
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2-carboxamide: Shares a similar core structure but lacks the 1,3,4-oxadiazole ring and 4-methoxybenzyl group.
Quinoxaline-5-carboxamide: Another derivative with different substitution patterns on the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-26-13-8-6-12(7-9-13)10-17-23-24-19(27-17)22-18(25)16-11-20-14-4-2-3-5-15(14)21-16/h2-9,11H,10H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRJRYUSADJPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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